![molecular formula C11H12N2O2 B3324791 Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 196880-15-6](/img/structure/B3324791.png)
Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate
Overview
Description
Scientific Research Applications
Synthesis and Pharmaceutical Applications
Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate is prominently used in the synthesis of various heterocyclic compounds. For instance, it has been utilized in the preparation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids. These synthesized compounds were evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982); (Abignente et al., 1984).
Chemical Structure and Reactivity Studies
The compound has been a subject of study in chemical structure and reactivity investigations. Research has been conducted on the nitration of various imidazo[1,2-a]pyridines, including ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate. These studies included CNDO/2 calculations based on X-ray structure determinations to understand individual reactivities (Teulade et al., 1982).
Development of Chronic Renal Disease Agents
A practical synthesis of chronic renal disease agents using ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate has been developed. This synthesis involved the regioselective chlorination of the compound with N-chlorosuccinimide, leading to the production of significant renal disease treatment agents (Ikemoto et al., 2000).
Biological Activity and Therapeutic Potential
Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate has been explored for its potential in creating biologically active compounds. For instance, it has been used in the synthesis of novel pyrido(1′,2′:1,2)imidazo[5,4-d]-1,2,3-triazinones, which possess potential biological activities (Zamora et al., 2004).
Future Directions
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry, including significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests potential future directions for the development of new drugs using these compounds.
properties
IUPAC Name |
ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-12-10-6-4-5-8(2)13(9)10/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMUQVAOZYUVIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C(=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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